![molecular formula C29H25ClN6O2S B13822954 N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide is a complex organic compound with potential applications in various scientific fields. The compound features a combination of aromatic rings, triazole, and hydrazide functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the naphthalen-1-ylamino group: This step involves the reaction of naphthalen-1-ylamine with an appropriate electrophile.
Condensation with 5-chloro-2-hydroxybenzaldehyde: The final step involves the condensation of the intermediate with 5-chloro-2-hydroxybenzaldehyde to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The aromatic rings and triazole moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds share structural similarities and are used as ligands in catalytic reactions.
Triazole-based compounds: Other triazole derivatives may have similar chemical properties and applications.
Uniqueness
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development.
特性
分子式 |
C29H25ClN6O2S |
|---|---|
分子量 |
557.1 g/mol |
IUPAC名 |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C29H25ClN6O2S/c1-19(28(38)34-32-17-21-16-22(30)14-15-26(21)37)39-29-35-33-27(36(29)23-10-3-2-4-11-23)18-31-25-13-7-9-20-8-5-6-12-24(20)25/h2-17,19,31,37H,18H2,1H3,(H,34,38)/b32-17+ |
InChIキー |
HDNZUOQCYDTACH-VTNSRFBWSA-N |
異性体SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Cl)O)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54 |
正規SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Cl)O)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


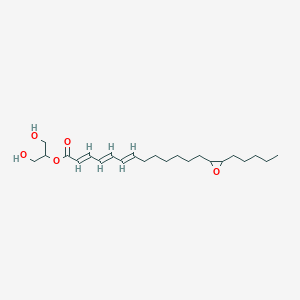
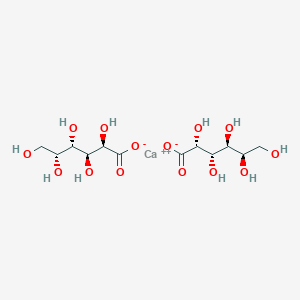
![{(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13822893.png)
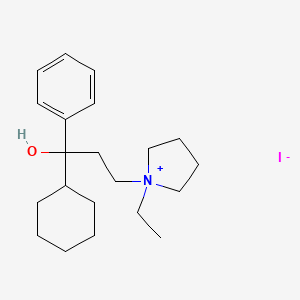
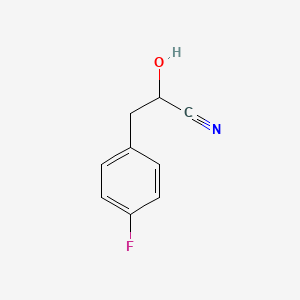
![(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate](/img/structure/B13822914.png)
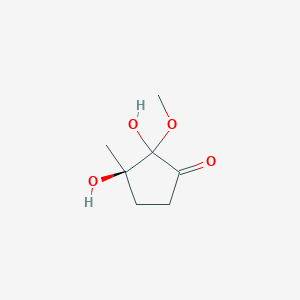
![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)
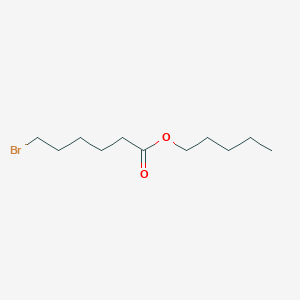
![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13822938.png)
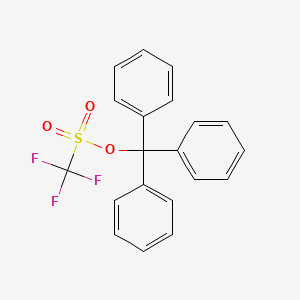

![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
